A Technical Guide to the Chemical Properties and Applications of 1-(4-thio-beta-D-ribofuranosyl)uracil (4-Thiouridine)
A Technical Guide to the Chemical Properties and Applications of 1-(4-thio-beta-D-ribofuranosyl)uracil (4-Thiouridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-thio-beta-D-ribofuranosyl)uracil, more commonly known as 4-Thiouridine (4sU), is a sulfur-containing nucleoside analog of uridine. In this analog, the oxygen atom at the 4-position of the uracil base is substituted with a sulfur atom.[1] This modification imparts unique photochemical and reactive properties, making 4sU an invaluable tool in molecular biology and drug development. While naturally found in the transfer RNA (tRNA) of certain bacteria where it plays a role in stabilizing RNA structure, its primary use in a research context is as a metabolic label to study the dynamics of RNA synthesis, processing, and decay.[1][2][3] This guide provides an in-depth overview of the chemical properties, biological activities, and key experimental applications of 4-Thiouridine.
Core Chemical and Physical Properties
4-Thiouridine's utility is grounded in its distinct physicochemical characteristics, which allow it to be metabolically incorporated into RNA and subsequently detected or purified. Its properties are summarized below.
Table 1: Chemical Identifiers for 4-Thiouridine
| Identifier | Value | Reference |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | [4] |
| Synonyms | 4-Thiouridine, 4sU, 4-SU, NSC 518132 | [1][4][5] |
| CAS Number | 13957-31-8 | [4][6] |
| Molecular Formula | C₉H₁₂N₂O₅S | [2][4][6] |
| Molecular Weight | 260.27 g/mol | [4][6][7] |
Table 2: Physicochemical Data for 4-Thiouridine
| Property | Value | Reference |
| Appearance | Crystalline solid | [5] |
| UV/Vis. λmax | 249 nm, 330 nm | [5] |
| Solubility (DMSO) | 20 mM to 987 mM (5.2 mg/mL to 257 mg/mL) | [8][9] |
| Solubility (Water) | 20 mM to 77 mM (5.2 mg/mL to 20 mg/mL) | [9] |
| Solubility (PBS, pH 7.2) | ~19 mM (~5 mg/mL) | [5][9] |
| Solubility (Ethanol) | ~8 mM (~2 mg/mL) | [5][9] |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [5] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C in solvent | [8][10] |
Chemical Reactivity and Synthesis
The key to 4sU's function as a molecular probe is the chemical reactivity of its thiol group. This group can undergo various reactions, with nucleophilic substitution being the most critical for experimental applications.[7]
Key Chemical Reactions
-
Alkylation: The sulfur atom is highly nucleophilic and readily reacts with thiol-reactive electrophiles, such as iodoacetamide (IAA) or maleimide derivatives (e.g., Biotin-HPDP).[7][11] This reaction forms a stable thioether bond, covalently attaching a label or a bulky group to the RNA molecule. This is the foundational chemistry for methods like SLAM-seq.[12]
-
Oxidation: The thiol group can be oxidized by agents like hydrogen peroxide.[7]
-
Reduction: The compound can be reduced using agents such as sodium borohydride.[7]
Chemical Synthesis
A common synthetic route involves the glycosylation of a silylated uracil base with a protected 4-thio sugar precursor, often catalyzed by SnCl₄.[7] Subsequent deprotection steps yield the final 1-(4-thio-beta-D-ribofuranosyl)uracil product.[7]
Biological Activity and Mechanism of Action
As a nucleoside analog, 4sU is recognized by cellular machinery and can be incorporated into biomolecules, leading to specific biological effects.
-
Metabolic Incorporation: 4sU is taken up by cells and converted into 4-thiouridine triphosphate (4sUTP). Cellular RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of UTP. This process allows for the specific labeling of nascent RNA.
-
Inhibition of rRNA Synthesis: While low concentrations of 4sU are well-tolerated for metabolic labeling, higher concentrations (≥50 μM) have been shown to inhibit the production and processing of ribosomal RNA (rRNA).[5][10] This disruption of ribosome biogenesis can induce a nucleolar stress response, ultimately leading to cell growth inhibition.[5]
-
Antiviral and Antitumor Potential: The compound has been investigated for its potential as an antiviral and antitumor agent.[7] Its mechanism involves incorporation into viral or cellular nucleic acids, where it can interfere with replication and synthesis pathways, sometimes acting as a chain terminator.[7] For example, it has shown activity against herpes simplex virus and L1210 leukemia cells.[7]
Experimental Protocols and Applications
The ability to metabolically label and chemically modify 4sU-containing RNA has led to the development of powerful techniques to study RNA dynamics.
Protocol: Metabolic Labeling and Purification of Nascent RNA
This protocol describes the general steps for labeling newly transcribed RNA in cell culture and isolating it for downstream analysis.
Methodology:
-
Cell Culture and Labeling: Culture cells to approximately 70-80% confluency. Replace the standard culture medium with a medium containing 4-Thiouridine at a final concentration of 10-100 µM. Incubate for the desired labeling period (e.g., 1-4 hours).[1][13]
-
RNA Extraction: Harvest the cells and lyse them using a standard reagent like TRIzol. Extract the total RNA following the manufacturer's protocol. Quantify the RNA using a spectrophotometer.[1][13]
-
Biotinylation of 4sU-labeled RNA:
-
For every 50 µg of total RNA, prepare a biotinylation reaction.
-
Incubate the RNA with Biotin-HPDP (1 mg/mL stock) in a biotinylation buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4) for 1.5 hours at room temperature in the dark.[1]
-
The Biotin-HPDP covalently binds to the thiol group on the incorporated 4sU.
-
-
Purification of Biotinylated RNA:
-
Elution and Recovery:
-
Elute the captured, 4sU-labeled RNA from the beads using a lysis buffer containing a reducing agent like DTT or dithioerythritol (100 mM), which cleaves the disulfide bond in the Biotin-HPDP linker.[1]
-
Recover the eluted RNA using a standard RNA purification kit. The resulting sample is enriched for newly transcribed RNA.[1]
-
Protocol: Thiol(SH)-linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq)
SLAM-seq is a technique that uses 4sU labeling and chemical modification to introduce specific mutations during reverse transcription, allowing for the identification of newly transcribed RNA in sequencing data.[12]
Methodology:
-
Metabolic Labeling: Label cells with 4sU as described in the previous protocol.
-
RNA Extraction: Extract total RNA from the labeled cells.
-
Alkylation with Iodoacetamide (IAA):
-
Reverse Transcription: During the reverse transcription step of library preparation, the reverse transcriptase enzyme frequently misinterprets the alkylated 4sU base as a cytidine (C) instead of a thymidine (T).[11]
-
Sequencing and Analysis:
-
Prepare a standard sequencing library and perform high-throughput sequencing.
-
During bioinformatic analysis, reads containing T-to-C conversions correspond to RNAs that were actively transcribed during the 4sU labeling period.
-
References
- 1. glpbio.com [glpbio.com]
- 2. 4-Thiouridine - Wikipedia [en.wikipedia.org]
- 3. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-Thiouridine | 13957-31-8 | NT06186 | Biosynth [biosynth.com]
- 7. 1-(4-thio-beta-D-ribofuranosyl)uracil | 6741-73-7 | Benchchem [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 4-Thiouridine | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
